molecular formula C10H10O B2635973 2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 51932-70-8

2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B2635973
CAS No.: 51932-70-8
M. Wt: 146.189
InChI Key: VAZZQRFSDNZKPO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4-carbaldehyde (CAS: 51932-70-8) is a bicyclic aromatic aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . It is primarily used in research settings as a synthetic intermediate or scaffold for drug development. The compound is stored under inert atmospheres at 2–8°C and is sensitive to temperature, requiring dissolution in solvents like DMSO for experimental use . Its aldehyde group at position 4 enables diverse functionalization, making it valuable for generating derivatives with tailored properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 1H-indene-4-carboxaldehyde using suitable reducing agents. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10O
  • Molecular Weight : Approximately 150.19 g/mol
  • Structure : It features a bicyclic system with a saturated dihydro moiety and an aldehyde functional group at the 4-position of the indene ring.

This structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a versatile building block in organic synthesis.

Chemistry

2,3-Dihydro-1H-indene-4-carbaldehyde serves as a fundamental building block in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives through chemical transformations:

  • Oxidation : Converts to carboxylic acids.
  • Reduction : Forms alcohols such as 2,3-dihydro-1H-indene-4-methanol.
  • Substitution : Electrophilic reactions can yield numerous substituted indene derivatives.

Biology

Research indicates that this compound possesses notable biological activities:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.
  • Anticancer Properties : Investigations suggest it may induce apoptosis in cancer cells through activation of the caspase pathway.
  • Anti-inflammatory Effects : Evidence indicates inhibition of pro-inflammatory cytokines and related signaling pathways.

Medicine

The compound is explored as a precursor for pharmaceutical compounds. Its ability to form covalent bonds with nucleophilic sites in biological molecules allows it to modulate biological pathways effectively. This reactivity positions it as a potential lead compound in drug development.

Industry

In industrial applications, this compound is used in producing specialty chemicals, fragrances, and flavors due to its unique properties and reactivity.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Prostate Cancer Study :
    • Published in Organic & Biomolecular Chemistry, this study demonstrated significant apoptotic activity linked to the compound's interaction with cancer cell pathways.
  • Anti-inflammatory Research :
    • Research on RAW264.7 macrophages indicated that the compound reduced nitric oxide production and inhibited inducible nitric oxide synthase expression.
  • Antimicrobial Evaluation :
    • Studies revealed that this compound effectively inhibited the growth of various pathogens, suggesting its potential use as a natural preservative or therapeutic agent.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that alter its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 2,3-Dihydro-1H-indene-2-carbaldehyde (CAS: 37414-44-1):
    • The aldehyde group at position 2 alters electronic conjugation and steric accessibility compared to the 4-carbaldehyde isomer.
    • Molecular formula: C₁₀H₁₀O , identical to the target compound, but distinct reactivity due to positional differences .

Halogenated Derivatives

  • 6-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde (CAS: 1894831-15-2):
    • Substitution with chlorine at position 6 increases molecular weight to 180.63 g/mol (C₁₀H₉ClO) and may enhance electrophilic reactivity for cross-coupling reactions .
    • Synthesis typically involves halogenation of the parent compound, similar to the chloro-tosyl derivative (3e) synthesized via a one-pot reaction (51% yield) .

Hydroxy- and Methoxy-Substituted Derivatives

  • 3-(Hydroxymethyl)-7-methoxy-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde (14): Features hydroxyl and methoxy groups, increasing polarity (HRMS: [M+H]⁺ = 207.101571) . Such substitutions are common in natural products, e.g., 1-methoxy-6-methyl-3-oxo-2,3-dihydro-1H-indene-4-carbaldehyde isolated from marine cyanobacteria .
  • 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (CAS: 575504-30-2):
    • Molecular weight 176.21 g/mol (C₁₁H₁₂O₂) with enhanced hydrogen-bonding capacity due to hydroxyl groups .

Methyl-Substituted Derivatives

  • 4-Methyl-2,3-dihydro-1H-indene (CAS: 824-22-6):
    • Lacks the aldehyde group, reducing reactivity but increasing hydrophobicity (molecular weight: 132.20 g/mol , C₁₀H₁₂) .

Physicochemical and Spectroscopic Properties

  • Aldehyde Position : The 4-carbaldehyde isomer (target compound) exhibits distinct NMR shifts (e.g., δ 204.2 ppm in ¹³C NMR for carbonyl) compared to 2-carbaldehyde isomers .
  • Solubility : Derivatives with polar groups (e.g., hydroxyl, methoxy) show improved aqueous solubility, whereas halogenated or methylated analogs are more lipophilic .
  • Stability : The target compound requires low-temperature storage (-80°C for long-term), while methylated analogs (e.g., 4-methylindane) are more stable at ambient conditions .

Biological Activity

2,3-Dihydro-1H-indene-4-carbaldehyde is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by a fused bicyclic structure with an aldehyde functional group at the 4-position of the indene ring. Its molecular formula is C10H10OC_{10}H_{10}O, and it has a molecular weight of approximately 150.19 g/mol. The unique structural features contribute to its reactivity and biological activity, making it a valuable compound in various research fields.

The mechanism of action of this compound involves its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially modulating biological pathways. This reactivity allows the compound to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: The compound has shown potential against various bacterial strains.
  • Anticancer Properties: It has been investigated for its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Research indicates that it may inhibit pro-inflammatory cytokines and related signaling pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has been shown to induce apoptosis in prostate cancer LNCaP cells through mechanisms involving caspase activation and cytochrome c release. A summary of key findings is presented in the table below:

Cell Line Concentration (µM) Effect Mechanism
LNCaP95Induced apoptosisCaspase activation, cytochrome c release
HeLa60Induced apoptosisUpregulation of pro-apoptotic proteins
A54950G1 phase arrestDownregulation of Bcl-2, caspase activation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Prostate Cancer: A study published in Organic & Biomolecular Chemistry investigated the effects of this compound on prostate cancer cells. Results indicated significant apoptotic activity linked to caspase pathway activation .
  • Anti-inflammatory Research: Another study focused on the compound's ability to modulate inflammatory responses in RAW264.7 macrophages. It demonstrated a reduction in NO production and inhibition of iNOS expression .
  • Antimicrobial Evaluation: Research conducted on the antimicrobial properties revealed that the compound effectively inhibited the growth of various pathogens, suggesting its potential as a natural preservative or therapeutic agent .

Q & A

Basic Questions

Q. What are the recommended safety protocols and waste management strategies for handling 2,3-dihydro-1H-indene-4-carbaldehyde in laboratory settings?

  • Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Experiments involving volatile derivatives should be conducted in fume hoods or gloveboxes to minimize inhalation risks. Post-experiment waste must be segregated into organic and hazardous categories and disposed via certified waste management services to prevent environmental contamination .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer : A key route involves oxidation of indene derivatives using hydrogen peroxide (H₂O₂) in ethanol, as demonstrated in analogous aldehyde syntheses. Optimization includes adjusting catalyst loading (e.g., Ru or Mn-based catalysts), reaction temperature (50–80°C), and solvent polarity. Reaction progress should be monitored via TLC, with purification by column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : 1H-NMR is critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and indene backbone. HPLC or GC-MS assesses purity (>95%), while FT-IR verifies the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .

Advanced Questions

Q. How can researchers determine the absolute configuration and stereochemical properties of this compound derivatives?

  • Methodological Answer : Circular Dichroism (CD) spectroscopy combined with benzene sector rules can assign absolute configurations. For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry. Computational methods like DFT calculations validate experimental CD/X-ray data .

Q. What strategies should be employed to resolve contradictions in experimental data, such as conflicting NMR results or unexpected by-products?

  • Methodological Answer : Contradictions arise from impurities or isomerization. Cross-validate using 2D-NMR (COSY, HSQC) to confirm connectivity. For by-products, employ LC-MS to identify side products and optimize reaction conditions (e.g., inert atmosphere, controlled temperature). Iterative refinement of synthetic protocols minimizes variability .

Q. What computational modeling approaches are suitable for predicting the reactivity and regioselectivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking explores interactions with biological targets (e.g., enzymes), while MD simulations assess solvent effects. Software like Gaussian or ORCA facilitates these analyses .

Properties

IUPAC Name

2,3-dihydro-1H-indene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZQRFSDNZKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51932-70-8
Record name 2,3-dihydro-1H-indene-4-carbaldehyde
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